molecular formula C18H17NO4 B14380620 Methyl 2-(3,4-dimethoxyphenyl)-1H-indole-3-carboxylate CAS No. 88344-57-4

Methyl 2-(3,4-dimethoxyphenyl)-1H-indole-3-carboxylate

Cat. No.: B14380620
CAS No.: 88344-57-4
M. Wt: 311.3 g/mol
InChI Key: KTKOMTISRAHYQX-UHFFFAOYSA-N
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Description

Methyl 2-(3,4-dimethoxyphenyl)-1H-indole-3-carboxylate is an organic compound that belongs to the class of indole derivatives. Indole compounds are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a methoxy-substituted phenyl group attached to the indole core, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3,4-dimethoxyphenyl)-1H-indole-3-carboxylate typically involves the reaction of 3,4-dimethoxyphenylhydrazine with an appropriate indole-3-carboxylate precursor. The reaction conditions often include the use of a strong acid or base to facilitate the formation of the indole ring. Common solvents used in this synthesis include ethanol, methanol, and dichloromethane. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the synthesis. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,4-dimethoxyphenyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The ester group can be reduced to an alcohol or further to an alkane.

    Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or amines (e.g., aniline) can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the ester group can produce alcohols or alkanes.

Scientific Research Applications

Methyl 2-(3,4-dimethoxyphenyl)-1H-indole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Methyl 2-(3,4-dimethoxyphenyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the indole core can participate in hydrogen bonding and hydrophobic interactions, which can influence the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar methoxy substitutions but a different core structure.

    Methyl 2-(3,4-dimethoxyphenyl)-1H-indole-3-acetate: A closely related compound with an acetate group instead of a carboxylate group.

Uniqueness

Methyl 2-(3,4-dimethoxyphenyl)-1H-indole-3-carboxylate is unique due to its specific combination of the indole core and methoxy-substituted phenyl group. This combination can result in distinct chemical properties and biological activities compared to other similar compounds.

Properties

CAS No.

88344-57-4

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

methyl 2-(3,4-dimethoxyphenyl)-1H-indole-3-carboxylate

InChI

InChI=1S/C18H17NO4/c1-21-14-9-8-11(10-15(14)22-2)17-16(18(20)23-3)12-6-4-5-7-13(12)19-17/h4-10,19H,1-3H3

InChI Key

KTKOMTISRAHYQX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)OC)OC

Origin of Product

United States

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